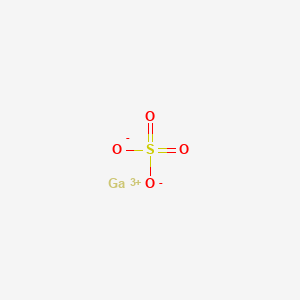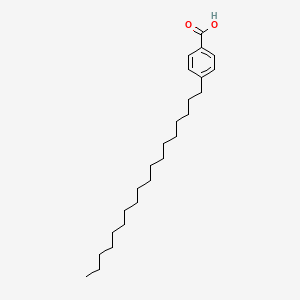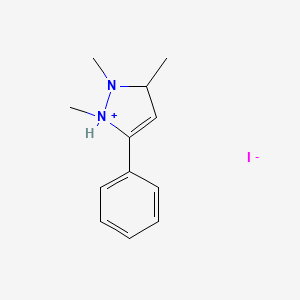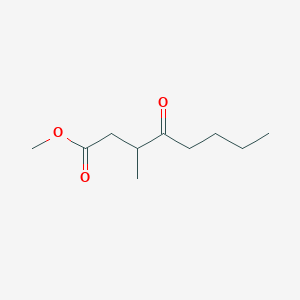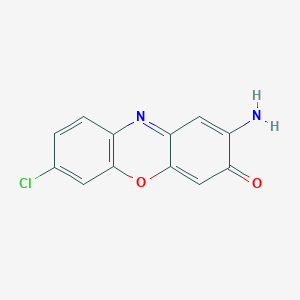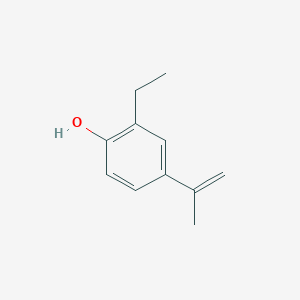
2-Ethyl-4-(prop-1-en-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-(prop-1-en-2-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an ethyl group and a prop-1-en-2-yl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(prop-1-en-2-yl)phenol can be achieved through several methods. One common approach involves the alkylation of phenol with ethyl and prop-1-en-2-yl groups under controlled conditions. The reaction typically requires the use of a strong base, such as potassium hydroxide, and a suitable alkylating agent, such as ethyl bromide and prop-1-en-2-yl bromide. The reaction is carried out in an organic solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method is the catalytic alkylation of phenol using ethylene and propylene in the presence of a suitable catalyst, such as a zeolite or a metal oxide catalyst. This method allows for the continuous production of the compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-(prop-1-en-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Ethers, esters, and other substituted derivatives.
Scientific Research Applications
2-Ethyl-4-(prop-1-en-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(prop-1-en-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including enzyme activity and signal transduction pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-(prop-1-en-2-yl)phenol: Known for its anti-inflammatory properties.
4-(Prop-1-en-2-yl)phenol: Studied for its antimicrobial activities.
2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol: Used in the synthesis of various organic compounds
Uniqueness
2-Ethyl-4-(prop-1-en-2-yl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Its combination of ethyl and prop-1-en-2-yl groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
32565-65-4 |
|---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-ethyl-4-prop-1-en-2-ylphenol |
InChI |
InChI=1S/C11H14O/c1-4-9-7-10(8(2)3)5-6-11(9)12/h5-7,12H,2,4H2,1,3H3 |
InChI Key |
SUKZIEQXDVGCJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


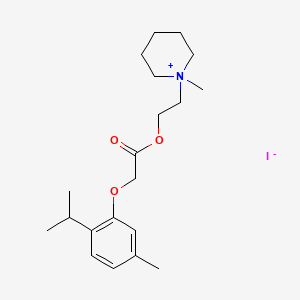


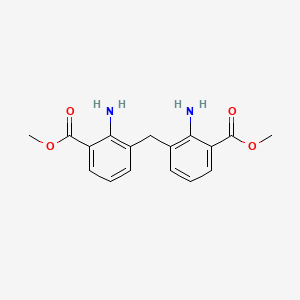
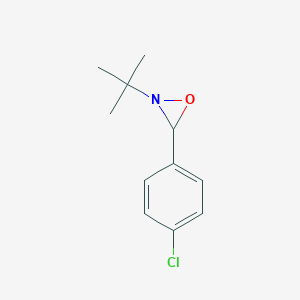
![Benzene, 1,1'-[(phenylmethoxy)methylene]bis-](/img/structure/B14690578.png)
